molecular formula C16H23NO5 B554289 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate CAS No. 1872-59-9

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Cat. No.: B554289
CAS No.: 1872-59-9
M. Wt: 309.36 g/mol
InChI Key: UMAXPCYVVRYQNO-ZDUSSCGKSA-N
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Description

“(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate” is a chemical compound with the CAS Number: 1872-59-9 . It has a molecular weight of 309.36 . Its physical form is a crystal - powder, and its color ranges from white to very pale yellow .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoate . The InChI code is 1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a crystal - powder, and its color ranges from white to very pale yellow . It has a molecular weight of 309.36 .

Scientific Research Applications

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a compound of interest in the scientific community, particularly for its potential applications in various fields of research. This review aims to explore the current state of scientific research regarding this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the specific nature of this compound, research directly mentioning it was not found. However, we will discuss related research areas and potential applications based on the chemical structure and functionality of similar compounds.

Applications in Flavor and Fragrance Industry

Compounds similar to this compound, especially those with branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, play a significant role in the flavor and fragrance industry. These compounds are important flavor components in many food products, both fermented and non-fermented. The production and degradation pathways of these aldehydes from amino acids have been extensively reviewed, with a special emphasis on their presence in various food products (Smit, Engels, & Smit, 2009). This suggests potential applications of this compound in creating or modifying flavors and fragrances through its chemical transformations.

Biodegradation and Environmental Applications

The environmental fate and biodegradation of ethers similar to this compound have been studied. For example, ethyl tert-butyl ether (ETBE) is known to undergo aerobic biodegradation by microorganisms capable of using it as a carbon and energy source, or via cometabolism with alkanes. These processes involve several intermediates, suggesting pathways that could be relevant for the environmental management of similar compounds (Thornton et al., 2020). The insights gained from these studies could inform applications in bioremediation or environmental monitoring of related substances.

Potential in Polymer and Materials Science

The synthesis and applications of polymers incorporating similar functional groups indicate potential applications in materials science. For example, the study of polymer membranes for the purification of fuel oxygenates like MTBE (methyl tert-butyl ether) through pervaporation highlights the importance of specific functional groups for selective separation processes (Pulyalina et al., 2020). This suggests potential applications of this compound in developing specialized polymer materials for industrial separations or chemical processing.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXPCYVVRYQNO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562393
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872-59-9
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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